ML042

Oncology Apoptosis Bfl-1

ML042 is a selective sulfonylpyrimidine Bfl-1 inhibitor with no detectable off-target binding to Bcl-2, Bcl-XL, Bcl-W, Bcl-B, or Mcl-1 at concentrations up to 100 µM. Unlike chloromaleimide analogs that cross-react with multiple Bcl-2 family proteins, ML042 ensures Bfl-1-specific phenotypic attribution in apoptosis, MOMP, and cell viability assays. Ideal as a reference control for TR-FRET/FPA counter-screening and validation of Bfl-1-dependent cancers.

Molecular Formula C15H12F4N2O4S
Molecular Weight 392.3 g/mol
Cat. No. B1227343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML042
Molecular FormulaC15H12F4N2O4S
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F
InChIInChI=1S/C15H12F4N2O4S/c1-2-25-13(22)8-26(23,24)14-20-11(7-12(21-14)15(17,18)19)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3
InChIKeyYSZZSESTGDKXTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML042 (CID-2980973) – Selective Bfl-1 Inhibitor Chemical Probe for Oncology Research


ML042 (CID-2980973) is a small-molecule chemical probe identified from high-throughput screening as a selective inhibitor of the anti-apoptotic Bcl-2 family protein Bfl-1 (Bcl-2-related protein A1) [1]. It belongs to the sulfonylpyrimidine series, characterized by a core pyrimidine structure with sulfonyl and fluorophenyl substituents [2]. The compound was developed through structure-activity relationship (SAR) analysis to optimize Bfl-1 binding affinity and selectivity [3].

Why Bfl-1 Inhibitors Cannot Be Substituted: Evidence of Divergent Selectivity and Potency Across Chemical Series


Bfl-1 inhibitors from distinct chemical series exhibit marked differences in both potency and selectivity profiles against the six-member anti-apoptotic Bcl-2 family [1]. Direct comparative binding data from fluorescence polarization assays (FPA) demonstrate that while chloromaleimide compounds (e.g., MLS-0053105) achieve submicromolar Bfl-1 inhibition (IC50 = 0.4 µM), they retain significant cross-reactivity with Bcl-W, Bcl-2, and Bcl-XL (>10-fold lower IC50 values) [2]. In contrast, sulfonylpyrimidines like ML042 display no detectable inhibition of other family members at concentrations up to 100 µM [3]. Substituting ML042 with a chloromaleimide analog introduces off-target Bcl-2 family binding, confounding experimental interpretation in Bfl-1-dependent systems.

Quantitative Differentiation of ML042: Head-to-Head Potency and Selectivity Data vs. Closest Analogs


Selectivity Profile: ML042 vs. Chloromaleimide Bfl-1 Inhibitor (MLS-0053105)

In direct comparative fluorescence polarization assays (FPA), ML042 (sulfonylpyrimidine series) demonstrates complete selectivity for Bfl-1 with no inhibition of other Bcl-2 family members (IC50 >100 µM for Bcl-W, Bcl-2, Bcl-XL, Bcl-B, Mcl-1). In contrast, the chloromaleimide compound MLS-0053105 (compound #1) inhibits Bcl-W, Bcl-2, and Bcl-XL with IC50 values of 12.5 µM, 12.5 µM, and 50 µM, respectively, representing over 10-fold lower potency than its Bfl-1 IC50 (0.4 µM) [1].

Oncology Apoptosis Bfl-1 Selectivity

Potency Enhancement: ML042 vs. Original Sulfonylpyrimidine Hit (CID-1151859)

Structure-activity relationship optimization of the sulfonylpyrimidine series yielded ML042 with improved Bfl-1 binding potency compared to the original HTS hit CID-1151859 (compound #3). ML042 exhibits an IC50 of 1.5 µM, representing a 25% improvement in potency over CID-1151859 (IC50 = 2.0 µM) [1].

Medicinal Chemistry Bfl-1 SAR Potency

Potency Comparison: ML042 vs. Other Sulfonylpyrimidine Analogs (MLS-0051609, MLS-0051509)

Within the sulfonylpyrimidine series, ML042 demonstrates superior potency compared to other synthesized analogs. Compound MLS-0051609 (#4) shows an IC50 of 16.7 µM (11.1-fold less potent), while MLS-0051509 (#5) has an IC50 of 4.0 µM (2.7-fold less potent) [1]. All analogs maintain the class-defining selectivity (>100 µM IC50 against non-Bfl-1 family members).

Chemical Probe Bfl-1 Potency Analogs

Class-Level Selectivity: Sulfonylpyrimidines (ML042) vs. Chloromaleimides

Sulfonylpyrimidine compounds as a class display unparalleled selectivity for Bfl-1, with no inhibition of Bcl-W, Bcl-2, Bcl-XL, Bcl-B, or Mcl-1 at concentrations up to 100 µM. In contrast, chloromaleimide compounds exhibit submicromolar Bfl-1 inhibition but retain >10-fold lower potency against Bcl-W, Bcl-2, and Bcl-XL [1]. This class-level distinction is critical for experimental design where off-target Bcl-2 family inhibition would confound results.

Chemical Biology Bfl-1 Selectivity Inhibitor Class

Validated Research Applications for ML042 Based on Empirical Selectivity and Potency Data


Definitive Target Validation of Bfl-1 in Chemoresistant Cancer Models

ML042's absolute selectivity for Bfl-1 over other anti-apoptotic Bcl-2 family members (IC50 >100 µM for Bcl-W, Bcl-2, Bcl-XL, Bcl-B, Mcl-1) [1] makes it an ideal tool for unequivocally attributing phenotypic effects to Bfl-1 inhibition. Researchers can employ ML042 in cell viability assays, apoptosis studies, and gene expression profiling without confounding off-target Bcl-2 family effects. Recommended for studies in Bfl-1-overexpressing malignancies such as certain lymphomas and leukemias.

Biochemical Assay Development and High-Throughput Screening Counter-Screens

Due to its robust and well-characterized binding in fluorescence polarization assays (FPA) and time-resolved FRET (TR-FRET) [1], ML042 serves as a reference control for developing Bfl-1-specific assays and counter-screening hits from broader Bcl-2 family screens. Its >100 µM IC50 against other family members [1] ensures that assay signal remains specific to Bfl-1 engagement.

Mechanistic Studies of Bfl-1-Dependent Mitochondrial Apoptosis Pathways

The sulfonylpyrimidine class (including ML042) has been validated in mitochondrial release assays [1]. Researchers can use ML042 to probe the role of Bfl-1 in preventing mitochondrial outer membrane permeabilization (MOMP) and cytochrome c/SMAC release. The compound's selectivity profile ensures that observed effects are not due to inhibition of Bcl-2, Bcl-XL, or Mcl-1 [1].

Chemical Probe for Orthogonal Confirmation in Genetic Knockdown/Knockout Studies

ML042 provides a pharmacological means to complement genetic approaches (siRNA, CRISPR) in validating Bfl-1 function. Its rapid onset and reversible inhibition offer temporal control unattainable with genetic methods. The quantitative potency (IC50 = 1.5 µM) [1] guides appropriate dosing in cellular models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML042

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.